molecular formula C21H15FN2OS2 B2503053 N-(2-(benzo[d]thiazol-2-yl)phenyl)-2-((4-fluorophenyl)thio)acetamide CAS No. 896019-08-2

N-(2-(benzo[d]thiazol-2-yl)phenyl)-2-((4-fluorophenyl)thio)acetamide

Cat. No.: B2503053
CAS No.: 896019-08-2
M. Wt: 394.48
InChI Key: DGGJPDXYMIDTQE-UHFFFAOYSA-N
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Description

N-(2-(benzo[d]thiazol-2-yl)phenyl)-2-((4-fluorophenyl)thio)acetamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzo[d]thiazole moiety, a phenyl group, and a fluorophenyl thioacetamide group. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(benzo[d]thiazol-2-yl)phenyl)-2-((4-fluorophenyl)thio)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Benzo[d]thiazole Moiety: This can be achieved by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Attachment of Phenyl Group: The benzo[d]thiazole intermediate is then reacted with a halogenated benzene derivative in the presence of a base to form the phenyl-substituted benzo[d]thiazole.

    Thioacetamide Formation: The final step involves the reaction of the phenyl-substituted benzo[d]thiazole with 4-fluorothiophenol and chloroacetyl chloride under basic conditions to form the desired thioacetamide compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-(benzo[d]thiazol-2-yl)phenyl)-2-((4-fluorophenyl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to convert the thioacetamide group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Amines, thiols, dimethylformamide (DMF), elevated temperatures.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-(benzo[d]thiazol-2-yl)phenyl)-2-((4-fluorophenyl)thio)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and bacterial infections.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(2-(benzo[d]thiazol-2-yl)phenyl)-2-((4-fluorophenyl)thio)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting the activity of enzymes involved in critical biological processes.

    Interacting with DNA: Binding to DNA and interfering with replication and transcription.

    Modulating Signaling Pathways: Affecting signaling pathways that regulate cell growth and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(benzo[d]thiazol-2-yl)phenyl)-2-((4-chlorophenyl)thio)acetamide
  • N-(2-(benzo[d]thiazol-2-yl)phenyl)-2-((4-methylphenyl)thio)acetamide
  • N-(2-(benzo[d]thiazol-2-yl)phenyl)-2-((4-nitrophenyl)thio)acetamide

Uniqueness

N-(2-(benzo[d]thiazol-2-yl)phenyl)-2-((4-fluorophenyl)thio)acetamide is unique due to the presence of the fluorophenyl group, which imparts distinct chemical and biological properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-(4-fluorophenyl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15FN2OS2/c22-14-9-11-15(12-10-14)26-13-20(25)23-17-6-2-1-5-16(17)21-24-18-7-3-4-8-19(18)27-21/h1-12H,13H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGGJPDXYMIDTQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC3=CC=CC=C3S2)NC(=O)CSC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15FN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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